

# The Discovery and History of Lignocaine N-oxide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lignocaine N-oxide*

Cat. No.: *B1675381*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Lignocaine, a cornerstone of local anesthesia and antiarrhythmic therapy for over half a century, undergoes extensive metabolism in vivo. Among its various metabolites, **Lignocaine N-oxide** represents a significant product of oxidative metabolism. This technical guide provides an in-depth exploration of the discovery, history, and key experimental data related to **Lignocaine N-oxide**. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visualization of the relevant biological pathways.

## Introduction

Lignocaine (also known as lidocaine) was first synthesized in 1943 by the Swedish chemist Nils Löfgren and his colleague Bengt Lundqvist, with its clinical use pioneered by Torsten Gordh. Since its introduction, the metabolic fate of lignocaine has been a subject of extensive research. The biotransformation of lignocaine primarily occurs in the liver, leading to a variety of metabolites. One such metabolite is **Lignocaine N-oxide**, formed through the N-oxidation of the tertiary amine in the lignocaine molecule. This document details the timeline of its discovery, its physicochemical and pharmacokinetic properties, and the methodologies used for its study.

## Discovery and History

The study of lignocaine metabolism began in earnest in the decades following its clinical introduction. While the exact first mention of **Lignocaine N-oxide** is not definitively pinpointed in a single publication, the foundational work on lignocaine's biotransformation was significantly advanced by the research group of A. H. Beckett. Their work in the mid-1960s laid the groundwork for understanding the metabolic pathways of lignocaine in humans<sup>[1][2]</sup>.

Subsequent studies throughout the 1970s and 1980s further elucidated the metabolic profile of lignocaine. A notable study by Patterson et al. in 1986 confirmed the in-vitro metabolism of lignocaine to its N-oxide in rat liver microsomes, providing direct evidence of this metabolic route<sup>[3][4]</sup>. **Lignocaine N-oxide** is now recognized as a well-established in vivo metabolite in various mammalian species, including humans and rats<sup>[5]</sup>.

## Physicochemical Properties

**Lignocaine N-oxide** is a solid, with key identifiers and properties summarized in the table below.

| Property            | Value                                                         | Source           |
|---------------------|---------------------------------------------------------------|------------------|
| Chemical Formula    | C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> | --INVALID-LINK-- |
| Molecular Weight    | 250.34 g/mol                                                  | --INVALID-LINK-- |
| CAS Number          | 2903-45-9                                                     | --INVALID-LINK-- |
| Appearance          | White Solid                                                   | Generic          |
| pKa (Predicted)     | 12.35 ± 0.70                                                  | Generic          |
| Storage Temperature | -20°C Freezer                                                 | Generic          |

## Pharmacokinetic Data

The pharmacokinetic profile of **Lignocaine N-oxide** is crucial for understanding its biological activity and potential as a prodrug. The following tables summarize key pharmacokinetic parameters.

Table 4.1: Pharmacokinetic Parameters of Lignocaine and its Metabolites in Rats

| Compound          | C <sub>max</sub> (ng/mL) | T <sub>max</sub> (h) | AUC <sub>0-t</sub> (ng·h/mL) |
|-------------------|--------------------------|----------------------|------------------------------|
| Lignocaine        | 135.3 ± 31.8             | 0.25                 | 204.6 ± 39.5                 |
| MEGX (metabolite) | 28.7 ± 5.4               | 0.5                  | 68.9 ± 12.7                  |
| GX (metabolite)   | 12.1 ± 2.1               | 1.0                  | 45.2 ± 8.9                   |

Data from a study evaluating the pharmacokinetics of lignocaine and its metabolites after subcutaneous injection in rats. Specific data for **Lignocaine N-oxide** was not provided in this study, highlighting an area for further research.

Table 4.2: Urinary Excretion of Lignocaine and Metabolites in Humans

| Population      | Unchanged Lignocaine (%) | 4-hydroxyxylidine (%) |
|-----------------|--------------------------|-----------------------|
| Neonates (mean) | 19.67                    | 8.89                  |
| Adults (mean)   | 4.27                     | 63.78                 |

This table illustrates the differences in lignocaine metabolism between neonates and adults, with neonates excreting a significantly higher percentage of unchanged lignocaine.

## Experimental Protocols

### Synthesis of Lignocaine N-oxide

**Principle:** **Lignocaine N-oxide** is synthesized by the oxidation of the tertiary amine group of lignocaine. A common laboratory method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.

Materials:

- Lignocaine hydrochloride
- Sodium hydroxide (NaOH) solution (e.g., 1 M)

- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) (30% solution) or m-CPBA
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, n-hexane, methanol, dichloromethane)

**Procedure:**

- Free Base Preparation: Dissolve lignocaine hydrochloride in water and basify with NaOH solution to a pH of approximately 10-11 to precipitate the free base.
- Extraction: Extract the lignocaine free base into an organic solvent such as dichloromethane.
- Drying: Dry the organic extract over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$  and filter.
- Oxidation:
  - Using  $\text{H}_2\text{O}_2$ : To the solution of lignocaine free base, add a stoichiometric amount of 30% hydrogen peroxide. Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
  - Using m-CPBA: Dissolve the lignocaine free base in dichloromethane and cool in an ice bath. Add a solution of m-CPBA in dichloromethane dropwise. Stir and allow the reaction to proceed to completion, as monitored by TLC.
- Work-up: After the reaction is complete, wash the reaction mixture with a solution of sodium bisulfite to quench any remaining oxidizing agent, followed by a wash with a saturated sodium bicarbonate solution.
- Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel. The polarity of the eluent system will depend on the specific impurities, but a gradient of methanol in dichloromethane is often effective for eluting the polar N-oxide.

- Characterization: Confirm the identity and purity of the synthesized **Lignocaine N-oxide** using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

## In Vitro Metabolism using Liver Microsomes

**Principle:** This protocol describes the incubation of lignocaine with liver microsomes to study the formation of its metabolites, including **Lignocaine N-oxide**.

### Materials:

- Rat or human liver microsomes
- Lignocaine solution
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 0.1 M, pH 7.4)
- Quenching solution (e.g., ice-cold acetonitrile)
- Centrifuge
- LC-MS/MS system for analysis

### Procedure:

- Preparation:** Pre-warm a solution of liver microsomes and the NADPH regenerating system in phosphate buffer at 37°C.
- Initiation of Reaction:** Add the lignocaine solution to the pre-warmed microsome mixture to initiate the metabolic reaction.
- Incubation:** Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

- Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
- Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the microsomal proteins.
- Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- Analysis: Analyze the samples by a validated LC-MS/MS method to identify and quantify the formation of **Lignocaine N-oxide** and other metabolites.

## Signaling Pathways and Experimental Workflows

Lignocaine has been shown to exert anti-inflammatory effects by modulating key signaling pathways. While the direct effects of **Lignocaine N-oxide** on these pathways are an area of ongoing research, the known interactions of the parent compound provide a valuable framework.

## Lignocaine Metabolism and N-oxide Formation

The primary site of lignocaine metabolism is the liver, where cytochrome P450 enzymes play a crucial role in its biotransformation. The formation of **Lignocaine N-oxide** is a key step in this process.



[Click to download full resolution via product page](#)

Caption: Metabolic pathways of lignocaine in the liver.

## Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of lignocaine.

[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects [ouci.dntb.gov.ua]

- 2. wjnet.com [wjnet.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In-vitro metabolism of lignocaine to its N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignocaine N-oxide | 2903-45-9 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [The Discovery and History of Lignocaine N-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675381#discovery-and-history-of-lignocaine-n-oxide]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)